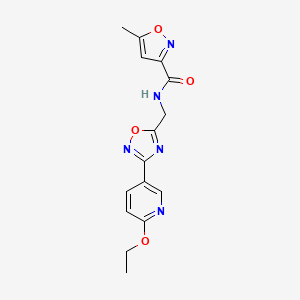

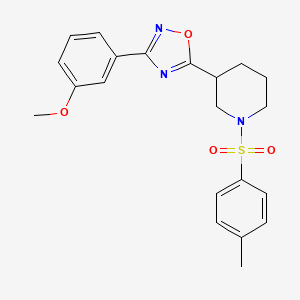

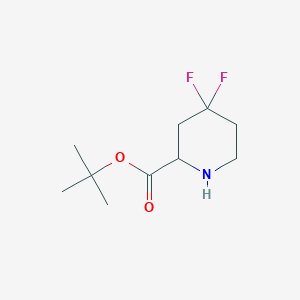

![molecular formula C15H14N2OS2 B2721082 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326899-68-6](/img/structure/B2721082.png)

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the regioselective C-H acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives. In this process, 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate reacts with diacetoxyiodobenzene and sodium iodide to yield the desired product . Further synthetic methods may exist, and additional research would be needed to explore alternative routes.

Applications De Recherche Scientifique

Antifolate and Antitumor Activity

One prominent area of research involves the design and synthesis of derivatives of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one as antifolates. These compounds target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cells, making them potent antitumor agents. For example, classical and nonclassical antifolate analogues have been synthesized to inhibit DHFR, demonstrating excellent inhibitory properties and significant growth inhibition of tumor cells in culture. The design of these compounds leverages their structural affinity to bind in a "folate" mode, enhancing their inhibitory effects against human DHFR and thymidylate synthase (TS), two key enzymes in the folate pathway critical for cell proliferation (Gangjee et al., 2007); (Gangjee et al., 2009).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Further research explores the dual inhibitory capability of these derivatives against both TS and DHFR. This dual inhibition is particularly valuable for antitumor activity, as it can effectively hinder the proliferation of cancer cells. Some derivatives have shown potent and selective inhibition, making them promising candidates for antitumor agents. Their synthesis and evaluation reveal that specific substitutions on the thieno[2,3-d]pyrimidine scaffold can significantly increase potency against human TS and DHFR, underscoring the importance of structural modifications in enhancing therapeutic potential (Gangjee et al., 2008).

Aldose Reductase Inhibition and Antioxidant Activity

The derivatives of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one also exhibit potential as aldose reductase (ALR2) inhibitors. ALR2 plays a crucial role in the development of diabetic complications, making its inhibition a target for therapeutic intervention. Some derivatives have displayed significant inhibitory potency and antioxidant properties, which are beneficial for managing diabetes-related oxidative stress (La Motta et al., 2007).

Antimicrobial and Antitubercular Activity

Additionally, the compound and its derivatives have been evaluated for their antimicrobial and antitubercular activities. Novel synthesis methods have been developed for creating diverse poly-functionalized derivatives, which have shown promising antibacterial and antioxidant activities. This includes activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, indicating the potential for these compounds to contribute to the development of new antimicrobial agents (Bhoi et al., 2016).

Propriétés

IUPAC Name |

2-benzylsulfanyl-3-ethylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-2-17-14(18)13-12(8-9-19-13)16-15(17)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEISSSSDFXHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

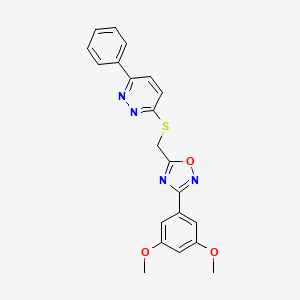

![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)